2-Bromo-1h-phenalen-1-one

Synthetic accessibility Regioselective bromination Phenalenone derivatization

2-Bromo-1H-phenalen-1-one is a halogenated derivative of the polycyclic aromatic ketone phenalenone. As a member of the phenalenone family, a class of photosensitizers with near-unity singlet oxygen quantum yields , this compound serves as a key synthetic intermediate for introducing amine and other nucleophilic groups at the 2-position adjacent to the carbonyl.

Molecular Formula C13H7BrO
Molecular Weight 259.10 g/mol
CAS No. 3352-83-8
Cat. No. B15492300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1h-phenalen-1-one
CAS3352-83-8
Molecular FormulaC13H7BrO
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)Br
InChIInChI=1S/C13H7BrO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H
InChIKeyZGECPZHXUNAVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-phenalen-1-one (CAS 3352-83-8): Sourcing and Procurement for Research Grade Halogenated Phenalenone Derivatives


2-Bromo-1H-phenalen-1-one is a halogenated derivative of the polycyclic aromatic ketone phenalenone [1]. As a member of the phenalenone family, a class of photosensitizers with near-unity singlet oxygen quantum yields [2], this compound serves as a key synthetic intermediate for introducing amine and other nucleophilic groups at the 2-position adjacent to the carbonyl [3]. The regioselective introduction of bromine at this activated position, achieved through direct electrophilic bromination of phenalenone [1], makes it a strategically valuable building block for the synthesis of dyes, photosensitizers, and biologically active molecules that require specific substitution patterns unattainable with other halogenated isomers.

Why Substitute 2-Bromo-1H-phenalen-1-one? Risks of Generic Substitution in Phenalenone-Based Syntheses


Substituting 2-bromo-1H-phenalen-1-one with other halogenated phenalenone isomers (e.g., 4-bromo, 5-bromo, or 2-chloro) is not straightforward due to significant differences in synthetic accessibility and reactivity. While 2-bromo-1H-phenalen-1-one is accessible in a single step via direct electrophilic bromination of phenalenone [1], the synthesis of other isomers, such as 4-bromophenalenone, requires multi-step sequences involving methoxylation and subsequent substitution [2]. Furthermore, the 2-position adjacent to the carbonyl is uniquely activated for nucleophilic aromatic substitution, making 2-bromo-1H-phenalen-1-one a superior electrophile compared to its 2-chloro counterpart for introducing amine functionalities, which is critical for synthesizing dyes and photosensitizers with controlled photophysical properties [3]. The differences in halogen reactivity and synthetic routes necessitate careful selection to ensure reproducible yields, desired regiochemistry, and optimal performance in downstream applications.

Quantitative Evidence: Key Differentiators of 2-Bromo-1H-phenalen-1-one for Scientific Selection and Procurement


Regioselective One-Step Synthesis vs. Multi-Step Routes for Other Bromophenalenone Isomers: A Synthetic Accessibility Advantage

2-Bromo-1H-phenalen-1-one is synthesized in one step via direct bromination of phenalenone in acetic acid, a reaction established since early patent literature [1]. In contrast, the synthesis of 4-bromophenalenone requires at least two additional steps: methoxylation of phenalenone followed by substitution to introduce bromine [2]. This difference in synthetic step count translates to a significant advantage in procurement and laboratory efficiency. While exact comparative yields for the 2-bromo derivative from the 1974 Japanese paper are not directly comparable due to reporting format, the single-step process inherently reduces material costs, time, and purification burden relative to the multi-step synthesis required for other isomers.

Synthetic accessibility Regioselective bromination Phenalenone derivatization

Nucleophilic Substitution Reactivity: The Activated 2-Position Adjacent to the Carbonyl as a Key Differentiator

The bromine atom at the 2-position of 2-bromo-1H-phenalen-1-one is conjugated with the carbonyl group, forming an α-bromoenone system that is known to be highly activated toward nucleophilic substitution with amines [1]. This reactivity is exploited in the synthesis of 2-substituted aminophenalenone dyes, where 2-bromophenalenone reacts with various amines to give products in good-to-excellent yields [1]. While direct kinetic data comparing halogens are not available in the cited literature, the general reactivity trend for nucleophilic aromatic substitution places bromine as a better leaving group than chlorine but not as reactive (or thermally labile) as iodine . This positions 2-bromo-1H-phenalen-1-one as a balanced electrophile—more reactive than the 2-chloro analog for amine introductions, yet more stable and easier to handle than the 2-iodo analog, which is used in cross-coupling but may require inert conditions [2].

Nucleophilic substitution α-bromoenone reactivity Dye synthesis

Photophysical Properties: Heavy-Atom Effect of Bromine at the 2-Position Enhances Singlet Oxygen Generation and Enables Theranostic Applications

The presence of bromine at the 2-position of phenalenone derivatives is critical for enhancing intersystem crossing via the heavy-atom effect, leading to efficient singlet oxygen (¹O₂) generation [1]. A study on phenalenone-based photosensitizers demonstrated that a derivative containing bromines at the 2- and 5-positions (OE19) exhibited the longest absorption wavelength (green) and produced both singlet oxygen and red fluorescence efficiently, enabling fluorescence-guided photodynamic therapy [1]. In contrast, non-halogenated phenalenone (1H-phenalen-1-one) absorbs only in the UV region and lacks fluorescence, making it unsuitable for theranostic applications [1]. While this evidence is from a derivative with multiple bromines, the 2-position bromine is explicitly identified as part of the structural motif that shifts absorption to the visible spectrum. The singlet oxygen quantum yield of phenalenone is near unity (ΦΔ ≈ 1.0) and is generally retained upon halogenation at the 2-position [2], whereas substitutions at other positions (e.g., 6-position without halogen) can reduce the quantum yield.

Photodynamic therapy Singlet oxygen quantum yield Heavy-atom effect

Optimal Application Scenarios for 2-Bromo-1H-phenalen-1-one Based on Evidence-Based Differentiation


Synthesis of 2-Aminophenalenone Dyes and Pigments for Textile and Materials Applications

Leverage the unique reactivity of the 2-bromo-1H-phenalen-1-one α-bromoenone system to efficiently introduce a variety of amine nucleophiles. This application is supported by the well-established synthesis of 2-substituted aminophenalenone coloring matters, where the bromo derivative serves as the key electrophilic partner [3]. The resulting dyes exhibit a range of colors from reddish-orange to purple on polyester cloth and can be optimized for heat transfer printing due to good sublimation properties. This scenario is ideal for procurement when the goal is a versatile building block for generating a library of phenalenone-based dyes with tunable absorption maxima, a capability not easily replicated with the 2-chloro analog due to lower reactivity or the 2-iodo analog due to potential instability.

Development of Next-Generation Theranostic Photosensitizers for Photodynamic Therapy

Utilize 2-bromo-1H-phenalen-1-one as a precursor for constructing advanced photosensitizers with red-shifted absorption and fluorescence. The critical role of 2-position bromination in enabling visible-light absorption and fluorescence is demonstrated by state-of-the-art phenalenone-based theranostic agents [3]. By starting with the 2-bromo derivative, researchers can further functionalize the phenalenone core while retaining the photophysical benefits of the heavy-atom effect. This scenario is recommended when the project requires a building block that can be elaborated into a fluorescent, singlet-oxygen-generating photosensitizer, a feature absent in the non-halogenated parent compound and likely diminished in non-halogenated derivatives.

Regioselective Synthesis of Complex Phenalenone Derivatives via Sequential Bromination-Derivatization Routes

Exploit the regioselectivity of the initial bromination step to synthesize precisely substituted phenalenone libraries. The bromination paper confirms that phenalenone is selectively brominated at the 2-position under standard conditions, while further bromination occurs at the 6-position [3]. This predictable reactivity allows for the rational design of synthetic sequences where the 2-position is derivatized first (e.g., with amines), followed by additional functionalization at other positions. This scenario is particularly valuable for medicinal chemistry campaigns where a specific substitution pattern is required for biological activity, and where starting with a randomly substituted isomer would lead to complex mixtures.

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